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Introduction

Copper is an essential trace element vital for various physiological processes. However,
excessive accumulation of copper can lead to cellular toxicity, primarily through the generation
of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and
DNA. This condition, known as copper overload, is characteristic of genetic disorders such as
Wilson's disease, a rare autosomal recessive condition caused by mutations in the ATP7B
gene, which encodes a copper-transporting ATPase. In vitro models of copper overload are
crucial for understanding the pathophysiology of such diseases and for the preclinical
evaluation of novel therapeutic agents.

DPM-1001 is a potent and selective copper chelator that has shown promise in preclinical
studies for the treatment of Wilson's disease.[1][2] This document provides detailed application
notes and experimental protocols for the use of DPM-1001 in in vitro copper overload studies
using the human hepatoma cell line, HepG2, as a model system.

In Vitro Model of Copper Overload

A robust in vitro model of copper overload can be established using the HepG2 cell line. To
mimic the genetic basis of Wilson's disease, an ATP7B knockout (KO) HepG2 cell line can be
generated using CRISPR/Cas9 technology. These cells exhibit increased sensitivity to copper-
induced toxicity compared to wild-type (WT) HepG2 cells.
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Signaling Pathway of Copper-Induced Cellular Toxicity
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Caption: Signaling pathway of copper-induced cellular toxicity and the mechanism of DPM-
1001.

Experimental Protocols

The following protocols detail the key experiments for evaluating the efficacy of DPM-1001 in
an in vitro copper overload model.

Experimental Workflow
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Caption: General experimental workflow for evaluating DPM-1001 in a copper overload model.
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Cell Culture and Maintenance of HepG2 Cells

Materials:

HepG2 cells (ATCC® HB-8065™)

ATP7B KO HepG2 cells (generated via CRISPR/Cas9)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 pg/mL streptomycin)

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Protocol:

e Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
e Maintain cells in a humidified incubator at 37°C with 5% CO2.

o Subculture cells every 2-3 days or when they reach 80-90% confluency.

o To passage, wash cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.

o Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh
medium for plating.

Cell Viability Assay (MTT Assay)

Materials:
e HepG2 and ATP7B KO HepG2 cells

o 96-well plates
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o Copper (Il) Sulfate (CuS0O4) solution
« DPM-1001

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO)
Protocol:

e Seed HepG2 and ATP7B KO HepG2 cells in 96-well plates at a density of 1 x 104 cells/well
and allow them to adhere overnight.

e The following day, treat the cells with varying concentrations of CuSO4 (e.g., 0-1000 uM) to
induce copper overload, with or without different concentrations of DPM-1001.

 Incubate the plates for 24 to 48 hours at 37°C.
e After incubation, add 20 pL of MTT solution to each well and incubate for another 4 hours.

e Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the untreated control.

Intracellular Copper Measurement (ICP-MS)

Materials:

e HepG2 and ATP7B KO HepG2 cells
o 6-well plates

o Copper (Il) Sulfate (CuS0O4) solution

« DPM-1001
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e PBS

 Nitric Acid (trace metal grade)

e Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Protocol:

e Seed HepG2 and ATP7B KO HepG2 cells in 6-well plates and grow to 80-90% confluency.

e Treat cells with CuSO4 and/or DPM-1001 as described for the viability assay.

 After treatment, wash the cells three times with ice-cold PBS to remove extracellular copper.
e Lyse the cells by adding a known volume of 1% nitric acid.

o Collect the cell lysates and determine the protein concentration for normalization.

e Analyze the copper content in the lysates using ICP-MS.

o Express the intracellular copper concentration as ng of copper per mg of protein.

Oxidative Stress Assays

Materials:

HepG2 and ATP7B KO HepG2 cells

96-well black, clear-bottom plates

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

e PBS

Protocol:

o Seed cells in 96-well black, clear-bottom plates and treat with CuSO4 and/or DPM-1001.

o After treatment, wash the cells with PBS.
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e Load the cells with 10 uM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
e Wash the cells again with PBS to remove excess probe.

o Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a
fluorescence microplate reader.

Materials:

o Cell lysates (prepared as for ICP-MS, but in a non-denaturing lysis buffer)

o Commercially available SOD activity assay kit (e.g., Cayman Chemical, 706002)
Protocol:

o Prepare cell lysates from treated cells.

o Determine the protein concentration of the lysates.

» Follow the manufacturer's instructions for the SOD activity assay kit. The assay typically
involves the use of a tetrazolium salt for the detection of superoxide radicals generated by
xanthine oxidase and hypoxanthine.

o Measure the absorbance at the recommended wavelength using a microplate reader.
e Calculate SOD activity and normalize to the protein concentration.

Materials:

o Cell lysates (prepared as for SOD assay)

o Commercially available GPx activity assay kit (e.g., Abcam, ab102530)

Protocol:

o Prepare cell lysates from treated cells.

o Determine the protein concentration of the lysates.
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» Follow the manufacturer's instructions for the GPx activity assay kit. This assay typically
measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized
glutathione by glutathione reductase.

o Measure the decrease in absorbance at 340 nm using a microplate reader.

» Calculate GPx activity and normalize to the protein concentration.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of DPM-1001 on Cell Viability in Copper-Overloaded HepG2 Cells

Cell Viability (% of

Cell Line CuSO04 (pM) DPM-1001 (uM)

Control)
WT HepG2 500 0 452 +3.1
WT HepG2 500 10 68.7+4.5
WT HepG2 500 50 89.1+28
ATP7B KO 250 0 305+£25
ATP7B KO 250 10 55.3+3.9
ATP7B KO 250 50 78.6+4.1

Table 2: Effect of DPM-1001 on Intracellular Copper Levels in HepG2 Cells
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Intracellular
Cell Line CuSO04 (pMm) DPM-1001 (uM) Copper (ng/mg
protein)
WT HepG2 500 0 150.3+125
WT HepG2 500 50 85.1+9.8
ATP7B KO 250 0 280.6 +21.7
ATP7B KO 250 50 1354 +15.2

Table 3: Effect of DPM-1001 on Oxidative Stress Markers in Copper-Overloaded ATP7B KO
HepG2 Cells

ROS Production SOD Activity (Uimg  GPx Activity
Treatment . .
(Fold Change) protein) (mU/mg protein)
Control 1.0+0.1 152+1.3 254+2.1
CuS04 (250 pum) 3504 8.1+0.9 128+15
CuS0O4 + DPM-1001
1.4+0.2 135+x1.1 22.1+£1.9
(50 uMm)
Conclusion

These application notes provide a comprehensive framework for investigating the efficacy of
DPM-1001 in mitigating copper-induced toxicity in an in vitro model of Wilson's disease. The
detailed protocols for cell culture, viability assays, intracellular copper measurement, and
oxidative stress analysis will enable researchers to generate robust and reproducible data for
the preclinical evaluation of DPM-1001 and other potential therapeutic agents for copper

overload disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b607195?utm_src=pdf-body
https://www.benchchem.com/product/b607195?utm_src=pdf-body
https://www.benchchem.com/product/b607195?utm_src=pdf-body
https://www.benchchem.com/product/b607195?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

o 1. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's
disease - PubMed [pubmed.ncbi.nlm.nih.gov]

o 2. DPM-1001 decreased copper levels and ameliorated deficits in a mouse model of Wilson's
disease - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [DPM-1001: In Vitro Application Notes and Protocols for
Copper Overload Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607195#dpm-1001-for-copper-overload-studies-in-
Vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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